N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide
Overview
Description
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a xanthene core, a sulfonamide group, and a carboxamide group. It has a molecular formula of C27H22N2O4S and a molecular weight of 470.54 g/mol
Preparation Methods
The synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the sulfonamide intermediate. This is achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions. The resulting sulfonamide is then coupled with a xanthene derivative through an amide bond formation reaction. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Chemical Reactions Analysis
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Scientific Research Applications
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Materials Science: The xanthene core of the compound makes it a candidate for use in the development of fluorescent dyes and sensors.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the xanthene core can interact with proteins and nucleic acids, affecting various cellular processes .
Comparison with Similar Compounds
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can be compared with other sulfonamide derivatives and xanthene-based compounds:
Sulfonamide Derivatives: Compounds such as N-{4-[(4-nitrophenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide share similar structural features but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Xanthene-Based Compounds: Xanthene dyes like fluorescein and rhodamine have similar core structures but differ in their functional groups, resulting in different optical properties and applications.
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4S/c1-18-10-12-20(13-11-18)29-34(31,32)21-16-14-19(15-17-21)28-27(30)26-22-6-2-4-8-24(22)33-25-9-5-3-7-23(25)26/h2-17,26,29H,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDVZHPRGMYEBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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